molecular formula C17H18N2O3 B5985949 N-{2-[(3-methoxyphenyl)amino]-1-methyl-2-oxoethyl}benzamide

N-{2-[(3-methoxyphenyl)amino]-1-methyl-2-oxoethyl}benzamide

Katalognummer: B5985949
Molekulargewicht: 298.34 g/mol
InChI-Schlüssel: PVMGISXAZAYJKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[(3-methoxyphenyl)amino]-1-methyl-2-oxoethyl}benzamide, also known as Mocetinostat, is a small molecule inhibitor of histone deacetylases (HDACs). It was first synthesized in 2008 by a team of researchers led by Dr. R. K. Kundu at the University of Texas MD Anderson Cancer Center. Since then, Mocetinostat has been extensively studied for its potential as a therapeutic agent in various diseases, particularly cancer.

Wirkmechanismus

N-{2-[(3-methoxyphenyl)amino]-1-methyl-2-oxoethyl}benzamide inhibits HDACs, which are enzymes that remove acetyl groups from histone proteins and other non-histone proteins. HDAC inhibition leads to the accumulation of acetylated histones, which alters chromatin structure and gene expression. This can result in the activation of tumor suppressor genes and the inhibition of oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to induce changes in gene expression and chromatin structure in cancer cells, leading to the activation of tumor suppressor genes and the inhibition of oncogenes. It has also been shown to induce differentiation of cancer cells and to inhibit angiogenesis. In preclinical models, this compound has been shown to inhibit tumor growth and to enhance the efficacy of other anticancer agents.

Vorteile Und Einschränkungen Für Laborexperimente

N-{2-[(3-methoxyphenyl)amino]-1-methyl-2-oxoethyl}benzamide is a potent and selective inhibitor of HDACs, making it a useful tool for studying the role of HDACs in cancer and other diseases. However, like other HDAC inhibitors, this compound can have off-target effects and can affect the expression of genes that are not directly related to cancer. In addition, this compound can be toxic to normal cells at high doses, which limits its clinical use.

Zukünftige Richtungen

Future research on N-{2-[(3-methoxyphenyl)amino]-1-methyl-2-oxoethyl}benzamide could focus on its potential as a therapeutic agent in combination with other anticancer agents, such as immunotherapy and targeted therapy. It could also investigate the role of this compound in other diseases, such as neurodegenerative disorders and inflammatory diseases. Further studies could also explore the mechanisms underlying the off-target effects of this compound and identify strategies to minimize its toxicity to normal cells.

Synthesemethoden

N-{2-[(3-methoxyphenyl)amino]-1-methyl-2-oxoethyl}benzamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the formation of an amide bond between 3-methoxyaniline and 2-(bromomethyl)-benzoic acid, followed by reduction of the nitro group to an amino group and acylation with 2-oxo-1-methyl-2-(2-oxoethyl)pyrrolidine-3-carboxylic acid. The final product is obtained after purification by column chromatography.

Wissenschaftliche Forschungsanwendungen

N-{2-[(3-methoxyphenyl)amino]-1-methyl-2-oxoethyl}benzamide has been investigated for its therapeutic potential in various cancer types, including hematological malignancies and solid tumors. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, and to inhibit tumor growth in preclinical models. This compound has also been studied in combination with other anticancer agents, such as chemotherapy and immunotherapy, to enhance their efficacy.

Eigenschaften

IUPAC Name

N-[1-(3-methoxyanilino)-1-oxopropan-2-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-12(18-17(21)13-7-4-3-5-8-13)16(20)19-14-9-6-10-15(11-14)22-2/h3-12H,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMGISXAZAYJKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)OC)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.